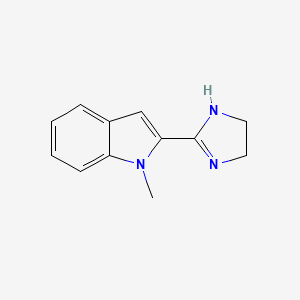

1H-吲哚,2-(4,5-二氢-1H-咪唑-2-基)-1-甲基-

描述

The compound “1H-Indole, 2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-” is a type of indole that is substituted at the 2-position with a phenyl group . It is part of a class of organic compounds known as 2-phenylindoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines was prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . The process involved N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques. For example, all the pyrimidines were characterized with the help of NMR, IR and MS spectral studies and CHN analysis . The IR spectra of each compound synthesized showed characteristic absorptions for NH2, N–C, N=C and aromatic functionalities present in each compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “1H-Indole, 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)-” has a predicted boiling point of 506.6±60.0 °C, a predicted density of 1.51±0.1 g/cm3, and a predicted pKa of 15.48±0.30 .科学研究应用

合成方法:Hary、Roettig 和 Paal(2001 年)的一项研究详细介绍了各种 3-(4,5-二氢-1H-咪唑-2-基)-1H-吲哚的有效合成方法,展示了一种以中等到良好的产率制备这些化合物的简单方法 (Hary, Roettig, & Paal, 2001).

医学应用:Sa̧czewski 等人(2000 年)研究了 1-(4,5-二氢-1H-咪唑-2-基)吲哚衍生物对人类血小板的抗聚集活性,揭示了其在治疗与血小板聚集相关的疾病中的潜在医学应用 (Sa̧czewski 等人,2000 年).

绿色化学:Nirwan 和 Pareek(2021 年)专注于使用微波辐射对新型多取代 3-(4,5-二苯基-1H-咪唑-2-基)-1H-吲哚衍生物进行更绿色、更高效的一锅合成,突出了该化合物在生态友好型化学工艺中的作用 (Nirwan & Pareek, 2021).

抗菌和抗癌特性:Al‐Qawasmeh 等人(2010 年)合成了 3-(4,5-二芳基-1H-咪唑-2-基)-1H-吲哚衍生物,对耐甲氧西林金黄色葡萄球菌(MRSA)具有很强的活性,表明其在开发新型抗菌剂中的应用 (Al‐Qawasmeh 等人,2010 年)。此外,Saundane 和 Mathada(2016 年)的一项研究探索了含有吲哚部分的查耳酮的抗氧化和抗菌活性,进一步支持了该化合物的生物医学潜力 (Saundane & Mathada, 2016).

芳香酶抑制:Lézé 等人(2006 年)报道了 5-[(芳基)(咪唑-1-基)甲基]-1H-吲哚的合成和对芳香酶(一种参与雌激素产生的酶)的抑制活性,表明其在激素相关疗法中的应用 (Lézé 等人,2006 年).

属性

IUPAC Name |

2-(4,5-dihydro-1H-imidazol-2-yl)-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-15-10-5-3-2-4-9(10)8-11(15)12-13-6-7-14-12/h2-5,8H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFCLFKSYRAAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole, 2-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl- | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)